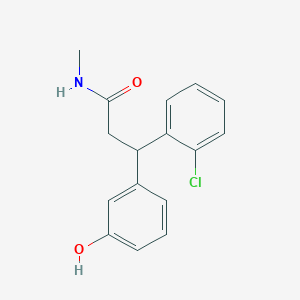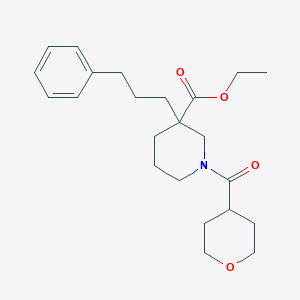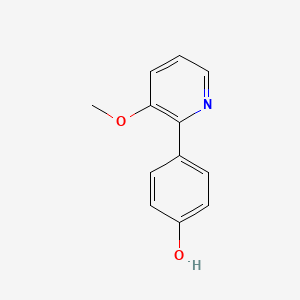![molecular formula C21H23N3O2 B5969298 4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIQ or 4-BPIQ, and its molecular formula is C23H24N4O2.
Mecanismo De Acción
The mechanism of action of 4-BPIQ is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BPIQ are diverse and depend on the concentration and duration of exposure. In vitro studies have shown that 4-BPIQ can inhibit the activity of various enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase and monoamine oxidase. It also has antioxidant properties and can scavenge free radicals. In vivo studies have shown that 4-BPIQ can prevent neuronal cell death caused by oxidative stress and has neuroprotective effects. It also has potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In cancer research, 4-BPIQ has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-BPIQ in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. It also has diverse biochemical and physiological effects, which make it a versatile compound for investigating various biological pathways. However, one of the limitations of using 4-BPIQ is its relatively low solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-BPIQ. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to understand the mechanism of action of 4-BPIQ and its potential interactions with other compounds. Finally, there is a need for the development of new synthesis methods for 4-BPIQ that can improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-BPIQ involves the reaction of 3-methoxyphenol with 1-benzyl-3-pyrrolidin-1-yl-1H-imidazole-2(3H)-one in the presence of a catalyst. This reaction produces 4-BPIQ as a white crystalline solid with a melting point of 158-160°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
The scientific research on 4-BPIQ has focused on its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-BPIQ has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. It also has potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In cancer research, 4-BPIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer. In drug discovery, 4-BPIQ has been identified as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-[1-(1-benzylpyrrolidin-3-yl)imidazol-2-yl]-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-13-18(25)7-8-19(20)21-22-10-12-24(21)17-9-11-23(15-17)14-16-5-3-2-4-6-16/h2-8,10,12-13,17,25H,9,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGDKMCKKRHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=NC=CN2C3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5969231.png)

![5-[4-(diethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969252.png)
![2-methyl-N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B5969264.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5969286.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)

![7-(4-fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969300.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969303.png)
![ethyl 6-methyl-2-[({[6-methyl-4-oxo-3-(4-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5969311.png)
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)

